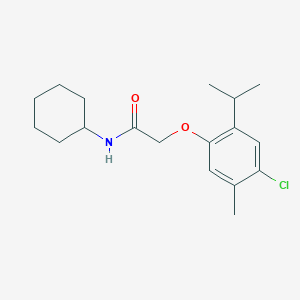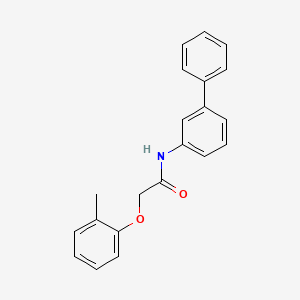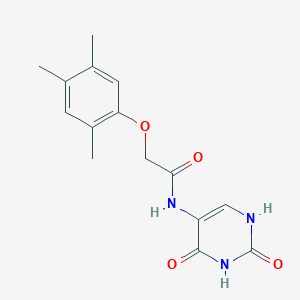![molecular formula C16H15ClN2O2 B5762034 N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide, also known as ML239, is a small molecule drug that has been developed for its potential therapeutic applications. This compound has been identified as a potent inhibitor of the protein-protein interaction between two key proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis.
Mecanismo De Acción
The mechanism of action of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide involves the disruption of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby inhibiting its tumor suppressor activity. N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization of p53. This stabilization of p53 results in the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. In cell culture studies, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to induce p53-dependent cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In animal studies, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to inhibit tumor growth and improve survival in mouse models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction. However, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of treatment.
Direcciones Futuras
For the development of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its combination with other cancer therapies. Additionally, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide may have applications beyond cancer therapy, including the treatment of other diseases that involve the dysregulation of the MDM2-p53 pathway, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with acetic anhydride to yield 2-acetoxy-4-methylbenzoic acid. The resulting compound is then reacted with 2-aminophenylacetic acid to form N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide. The synthesis of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been optimized to ensure high purity and yield.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide leads to the stabilization and activation of p53, which is a tumor suppressor protein. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-8-12(13(17)9-10)16(21)19-15-6-4-3-5-14(15)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZZNXFNSQAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)

![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)